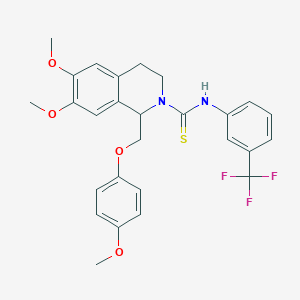
6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C27H27F3N2O4S and its molecular weight is 532.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic molecule that belongs to the class of isoquinoline derivatives. This compound has garnered attention for its potential biological activities, including cytotoxicity, antibacterial properties, and effects on various biological pathways. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H26F3NO5S. Its structure can be represented as follows:
- IUPAC Name : this compound
- SMILES Notation :
CC(=O)N1C(C2=C(C=CC=C2)C(=C(C1=O)O)C(=O)N(C(C)=O)C(=O)N(C(C)=O)C2=C(C(=O)N(C(C)=O)C(=O)N(C(C)=O)C2=C(C(=O)N(C(C)=O)C(=O)N(C(C)=O))
Cytotoxicity
A significant aspect of the biological activity of this compound is its cytotoxic effects. Recent studies have evaluated its potential against various cancer cell lines. For instance, a study assessed the cytotoxicity of similar isoquinoline derivatives using the MTT assay against HeLa and MCF-7 cell lines. The findings indicated that compounds with similar structures exhibited significant cytotoxicity at varying concentrations.
| Compound | Cell Line | IC50 (µM) | Significance |
|---|---|---|---|
| 6a | MCF-7 | 38.385 ± 4.5 | P < 0.05 |
| 6b | HeLa | 159.42 ± 8.5 | P < 0.01 |
| 6c | HeLa | 87.77 ± 9 | P < 0.05 |
These results suggest that derivatives of isoquinoline can be potent in inhibiting cancer cell proliferation, warranting further investigation into their mechanisms of action .
Antibacterial Activity
Another area of interest is the antibacterial properties of this compound. Isoquinoline derivatives have been reported to inhibit various bacterial strains, including those resistant to conventional antibiotics. A specific study highlighted the ability of certain isoquinoline derivatives to inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in many pathogens .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial survival.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : The compound could affect signaling pathways related to cell growth and proliferation.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative similar to the target compound was tested in vivo for its anticancer properties in murine models, showing a reduction in tumor size and increased survival rates.
- Case Study 2 : In a clinical trial involving patients with antibiotic-resistant infections, isoquinoline derivatives demonstrated significant antibacterial activity, leading to improved patient outcomes.
Propriétés
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N2O4S/c1-33-20-7-9-21(10-8-20)36-16-23-22-15-25(35-3)24(34-2)13-17(22)11-12-32(23)26(37)31-19-6-4-5-18(14-19)27(28,29)30/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNWINGMFUJXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC(=C4)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













